N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid
Description
Structure and Synthesis N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid is a succinamic acid derivative featuring a benzothiazole core substituted with a methyl group at the 6-position and linked via a phenyl group to the succinamic acid moiety. Its synthesis typically involves the reaction of 6-methyl-2-aminobenzothiazole with succinic anhydride in a dioxane solvent under reflux conditions, followed by purification via recrystallization . This method aligns with the preparation of analogous N-(6-substituted-benzothiazol-2-yl)-succinamic acids, where substituents on the benzothiazole ring modulate physicochemical and biological properties .
Properties
IUPAC Name |
4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPKPDANXARLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
Procedure :
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Reactants : 2-Amino-5-methylbenzenethiol (1.0 equiv) and 4-aminobenzoic acid (1.0 equiv) in PPA (20 g).
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Workup : The mixture is quenched in ice-cold 10% Na₂CO₃, extracted with ethyl acetate, and purified via silica gel chromatography (PE:EA = 4:1).
Mechanistic Insight :
PPA acts as both a catalyst and dehydrating agent, facilitating cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, followed by air oxidation to aromatize the benzothiazole ring.
Amidation with Succinic Anhydride
The intermediate 4-(6-methylbenzothiazol-2-yl)aniline is functionalized with succinic anhydride to introduce the succinamic acid moiety.
Base-Catalyzed Acylation
Procedure :
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Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1.0 equiv) and succinic anhydride (1.2 equiv) in dry DMF.
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Conditions : Triethylamine (2.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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Workup : The mixture is diluted with water, filtered, and recrystallized from ethanol/water (3:1).
Optimization :
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Excess succinic anhydride (1.5 equiv) improves yield to 85% but requires longer reaction times (24 hours).
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Microwave-assisted synthesis (100°C, 30 min) achieves 88% yield with reduced side products.
Alternative Methods Using Coupling Reagents
HBTU/DIEA-Mediated Amide Bond Formation
Procedure :
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Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1.0 equiv), succinic acid (1.1 equiv), HBTU (1.2 equiv), and DIEA (2.5 equiv) in DMF.
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Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography (CH₂Cl₂:MeOH = 9:1).
Advantages :
Data Tables
Table 1. Comparison of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies indicate that it may inhibit certain enzymes involved in disease processes, showcasing promising biological activity against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on human cancer cells, including those from breast and colon cancers .
2. Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to inhibit specific enzymes or proteins crucial for pathogen survival. Research has shown that it is effective against strains such as E. coli and S. aureus, often outperforming standard antibiotics.
3. Biological Studies
This compound is also studied for its interactions with biological macromolecules like proteins and nucleic acids. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy. Techniques such as binding affinity assays are commonly employed to assess these interactions .
4. Materials Science
In materials science, this compound serves as a ligand in coordination chemistry and as a building block for more complex molecules. Its unique electronic properties make it suitable for applications in the synthesis of organic semiconductors and dyes .
5. Industrial Applications
The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its chemical reactivity and stability.
Case Studies
- Anticancer Activity Study : A study evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms .
- Antimicrobial Efficacy Assessment : Research demonstrated that this compound exhibited potent antimicrobial activity against S. aureus and E. coli, with minimal inhibitory concentrations lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Key Features
- The benzothiazole ring confers aromaticity and planar rigidity, enhancing interactions with biological targets.
- The methyl group at the 6-position introduces steric and electronic effects, influencing solubility, crystallinity, and bioactivity .
- The succinamic acid segment provides hydrogen-bonding capacity via its carboxylic acid and amide groups, critical for molecular recognition .
Structural and Functional Analogues
Succinamic acid derivatives vary in substituents on the benzothiazole ring, aromatic linkers, and appended functional groups. Below is a comparative analysis based on substituent effects, biological activity, and structural conformations.
Table 1: Comparison of Substituent Effects on Benzothiazole Derivatives
*Hypothetical value based on trends in .
Key Findings
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., Cl) enhance herbicidal and antibacterial potency due to increased electrophilicity and target binding .
- Methoxy groups (e.g., 6-OCH₃) improve antifungal activity, likely via enhanced lipophilicity and membrane penetration .
- The methyl group in the target compound offers moderate bioactivity, balancing steric hindrance and electronic effects .
Structural Conformations
- Anti vs. Syn Conformations : Substituents on the phenyl ring influence the relative orientations of amide (C=O, N–H) and acid (O–H) groups. Anti conformations (observed in methyl and chloro derivatives) favor intermolecular hydrogen bonding, enhancing crystallinity and thermal stability .
Synthetic Flexibility
- The target compound and analogues are synthesized via succinic anhydride-amine coupling , a versatile route adaptable to diverse substituents .
- Modifications at the benzothiazole 6-position or phenyl linker (e.g., esterification in ) enable tuning of pharmacokinetic properties .
Biological Applications Benzothiazole-succinamic acids show broad-spectrum antimicrobial activity, with potency dependent on substituent polarity and size . Daminozide exemplifies agricultural applications, while heterocyclic derivatives () target enzymes like kynurenine formamidase, highlighting scaffold versatility .
Table 2: Comparison of Pharmacological vs. Agricultural Succinamic Acid Derivatives
| Property | This compound | Daminozide |
|---|---|---|
| Primary Use | Antimicrobial agents | Plant growth regulator |
| Key Substituent | 6-Methyl-benzothiazole | N,N-Dimethylamino |
| Bioactivity Mechanism | Disrupts bacterial cell membranes or enzyme binding | Inhibits gibberellin biosynthesis |
| Solubility | Low (crystalline structure) | Moderate (flexible side chain) |
| References |
Biological Activity
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 344.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiazole moiety plays a crucial role in binding to these targets, modulating their activity, and leading to various therapeutic effects.
1. Antimicrobial Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 3.9 µg/mL |
| 5a | E. coli | Not active at micromolar concentrations |
This table summarizes findings from a study where compound 5a exhibited potent antibacterial activity against S. aureus but was ineffective against E. coli, possibly due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .
2. Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored extensively. For example, certain derivatives have been synthesized and tested against various cancer cell lines, showing promising results.
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 95 | HOP-92 | 6.11 |
| 95 | MCF-7 | 10.86 |
These values indicate that the compound can effectively inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .
3. Analgesic Effects
Recent research has highlighted the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by benzothiazole derivatives as a mechanism for pain relief. In animal models, these compounds demonstrated significant antinociceptive effects without the common side effects associated with traditional analgesics.
Case Study 1: Antibacterial Efficacy
In a comprehensive study involving various synthesized benzothiazole derivatives, researchers evaluated their antibacterial efficacy against multiple strains of bacteria. The findings indicated that certain modifications to the benzothiazole structure enhanced antibacterial activity significantly.
Case Study 2: Dual Inhibition for Pain Relief
A study conducted on a novel series of dual sEH/FAAH inhibitors revealed that compounds similar to this compound could alleviate pain effectively in rat models without affecting normal locomotor behavior . This indicates a potential pathway for developing safer analgesics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via condensation between 6-methyl-2-aminobenzothiazole and succinic anhydride. Key steps include refluxing in a polar aprotic solvent (e.g., DMF or toluene) at 100–150°C for 12–24 hours. Stoichiometric ratios (1:1.2 amine/anhydride) and controlled temperature are critical for yield optimization. Post-reaction purification via recrystallization (ethanol/chloroform) or column chromatography (CHCl₃/MeOH) ensures purity .
Q. How is the compound characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry?
- Methodological Answer :
- IR : Confirms the presence of amide C=O (1650–1700 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) groups.
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for benzothiazole and phenyl groups) and methyl/methylene groups (δ 2.1–2.6 ppm).
- MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₈H₁₅N₂O₃S). Elemental analysis (C, H, N, S) further validates purity .
Q. What are the typical functional group transformations or reactions that this compound undergoes under standard laboratory conditions?
- Methodological Answer : The succinamic acid moiety participates in esterification (with alcohols/POCl₃), amidation (with amines), and cyclization (under acidic dehydration). The benzothiazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the 4-position. Reaction conditions (e.g., solvent, catalyst) must be tailored to avoid degradation of the acid group .
Advanced Research Questions
Q. What insights do X-ray crystallography studies provide about the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals antiperiplanar conformations of amide N–H and C=O groups. The benzothiazole and phenyl rings form a dihedral angle of ~36–48°, influencing π-π stacking. Intermolecular N–H···O (2.8–3.0 Å) and O–H···O (2.6–2.7 Å) hydrogen bonds create infinite chains, critical for stabilizing the crystal lattice. Displacement parameters highlight thermal motion in the methyl groups .
Q. How do variations in synthetic protocols (e.g., solvent choice, temperature) impact the crystallinity and purity of the final product?
- Methodological Answer : Polar solvents (e.g., DMF) enhance solubility but may reduce crystallinity due to rapid nucleation. Slow evaporation in ethanol yields larger, higher-quality crystals. Elevated temperatures (>150°C) risk decarboxylation, while lower temperatures (<80°C) prolong reaction times. Purity (>95%) is confirmed via melting point consistency (e.g., 210–215°C) and HPLC retention time matching .
Q. What computational methods are employed to predict the biological activity and binding mechanisms of this compound with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. The benzothiazole ring’s hydrophobicity and succinamic acid’s H-bonding capacity are key for binding affinity. QSAR studies correlate substituent electronegativity with anti-inflammatory IC₅₀ values (µM range). In vitro validation uses enzyme inhibition assays (e.g., ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
